molecular formula C17H17ClN2O3 B5236445 N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide

N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide

Cat. No.: B5236445
M. Wt: 332.8 g/mol
InChI Key: QDQAMXLKHDIPKV-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N’-(4-ethoxyphenyl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-N’-(4-ethoxyphenyl)oxamide typically involves the reaction of 4-chlorobenzylamine with 4-ethoxybenzoyl chloride in

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)16(21)19-11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQAMXLKHDIPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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